(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
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Overview
Description
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a nitrile group attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized and functionalized with chlorine and trifluoromethyl groups.
Introduction of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction.
Formation of the Conjugated Diene System: The final step involves the formation of the conjugated diene system through a series of elimination and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(hydroxyimino)methyl]prop-2-enenitrile
- (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(ethoxyimino)methyl]prop-2-enenitrile
Uniqueness
The unique combination of the pyridine ring with chlorine and trifluoromethyl groups, along with the nitrile and methoxyimino functionalities, distinguishes (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile from other similar compounds
Properties
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c1-19-18-5-7(4-16)2-10-9(12)3-8(6-17-10)11(13,14)15/h2-3,5-6H,1H3/b7-2-,18-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJUNRVTTBSSTJ-SOQMBNSBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C\C1=C(C=C(C=N1)C(F)(F)F)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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